molecular formula C19H27N5O4S B2682511 2-({2-cyclohexyl-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl}sulfanyl)-N-(2-methoxyethyl)acetamide CAS No. 893912-25-9

2-({2-cyclohexyl-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl}sulfanyl)-N-(2-methoxyethyl)acetamide

Cat. No.: B2682511
CAS No.: 893912-25-9
M. Wt: 421.52
InChI Key: JBOPRWCQCFUVOX-UHFFFAOYSA-N
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Description

2-({2-cyclohexyl-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl}sulfanyl)-N-(2-methoxyethyl)acetamide is a useful research compound. Its molecular formula is C19H27N5O4S and its molecular weight is 421.52. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

Research into pyrimidinone and oxazinone derivatives, including the synthesis of compounds using citrazinic acid as a starting material, has demonstrated the potential of these compounds as antimicrobial agents. A study detailed the synthesis process leading to compounds with good antibacterial and antifungal activities, comparable to known antibiotics like streptomycin and fusidic acid (A. Hossan et al., 2012).

Anti-inflammatory and Analgesic Agents

Another area of application involves the synthesis of novel compounds derived from visnaginone and khellinone, showcasing significant anti-inflammatory and analgesic activities. These compounds have been identified as potent cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitors, offering potential as therapeutic agents (A. Abu‐Hashem et al., 2020).

Structural Studies

Structural studies of compounds similar to the one have provided insights into their molecular conformations and potential interactions. For example, the crystal structures of related 2-[(diaminopyrimidin-2-yl)sulfanyl]acetamides have been analyzed, revealing their folded conformations and inclination angles between pyrimidine and benzene rings. These structural aspects are crucial for understanding the reactivity and potential binding mechanisms of these compounds (S. Subasri et al., 2017).

Radioligand Imaging

In the field of radioligand imaging, a series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides has been reported for their selectivity towards the translocator protein (18 kDa), with specific compounds designed for labeling with fluorine-18. This application demonstrates the potential of such compounds in in vivo imaging using positron emission tomography, offering insights into their use in medical diagnostics and research (F. Dollé et al., 2008).

Anticancer Activity

Additionally, certain pyrimidine derivatives have been synthesized and evaluated for their in vitro cytotoxic activity against cancer cell lines. This research highlights the potential of these compounds as anticancer agents, with some showing appreciable cell growth inhibition across multiple cancer types (M. M. Al-Sanea et al., 2020).

Properties

IUPAC Name

2-(7-cyclohexyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(2-methoxyethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N5O4S/c1-23-16-14(18(26)24(2)19(23)27)17(29-11-13(25)20-9-10-28-3)22-15(21-16)12-7-5-4-6-8-12/h12H,4-11H2,1-3H3,(H,20,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBOPRWCQCFUVOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC(=N2)C3CCCCC3)SCC(=O)NCCOC)C(=O)N(C1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N5O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.